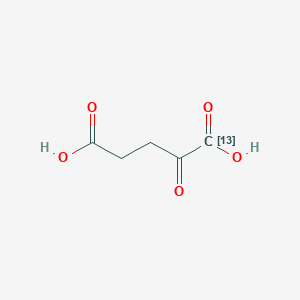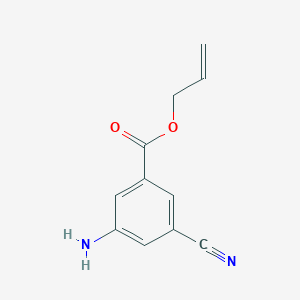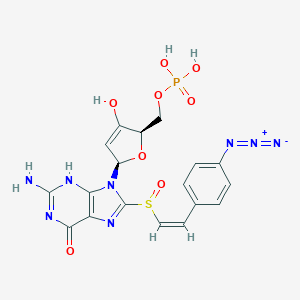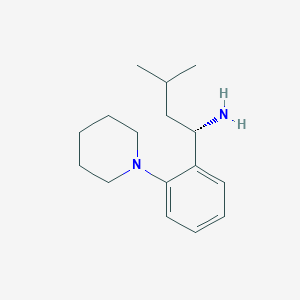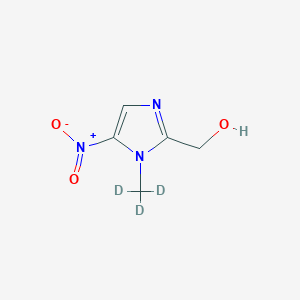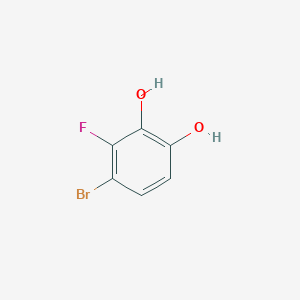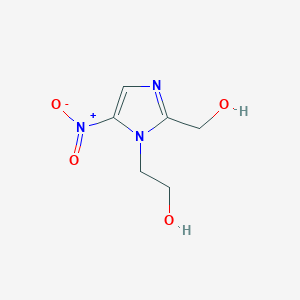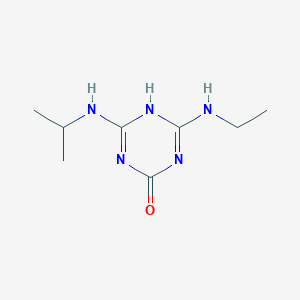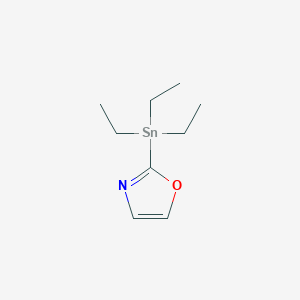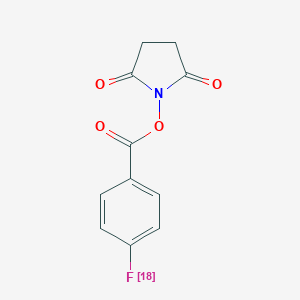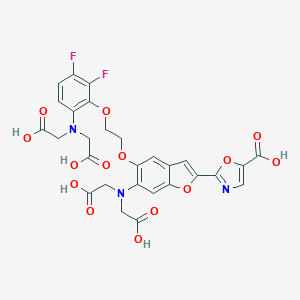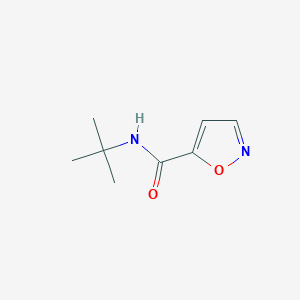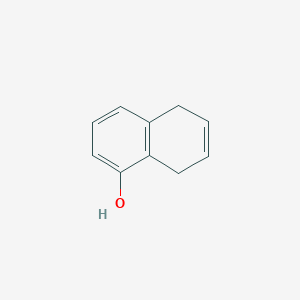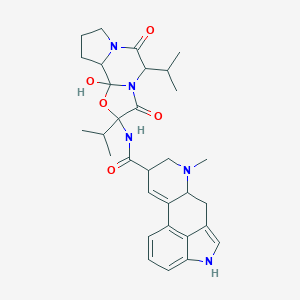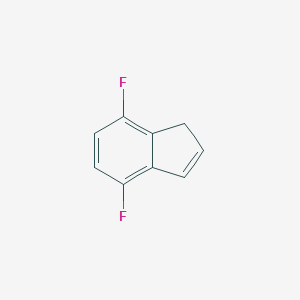
4,7-Difluoro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Difluoro-1H-indene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is an aromatic organic compound that contains two fluorine atoms in its structure. It is commonly used in the synthesis of various organic compounds and has been studied for its potential use in pharmaceuticals and other industries.
Wirkmechanismus
The mechanism of action of 4,7-Difluoro-1H-indene is not well understood, but it is believed to interact with various enzymes and proteins in the body. It has been studied for its potential use as an inhibitor of certain enzymes, including tyrosine kinases.
Biochemische Und Physiologische Effekte
Studies have shown that 4,7-Difluoro-1H-indene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases. It has also been studied for its potential use in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,7-Difluoro-1H-indene in lab experiments is its unique properties, which make it an attractive compound for scientific research. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4,7-Difluoro-1H-indene. One potential direction is the synthesis of new derivatives of this compound for use in various applications. Another direction is the investigation of its potential use in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with various enzymes and proteins in the body.
Synthesemethoden
The synthesis of 4,7-Difluoro-1H-indene involves the reaction of 4,7-Dibromo-1H-indene with a fluoride source such as potassium fluoride in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura cross-coupling reaction and is a widely used method for synthesizing various organic compounds.
Wissenschaftliche Forschungsanwendungen
The unique properties of 4,7-Difluoro-1H-indene make it an attractive compound for scientific research. It has been studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals. It has also been investigated for its potential use in optoelectronic devices and as a building block for the synthesis of other functional materials.
Eigenschaften
CAS-Nummer |
130408-18-3 |
|---|---|
Produktname |
4,7-Difluoro-1H-indene |
Molekularformel |
C9H6F2 |
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
4,7-difluoro-1H-indene |
InChI |
InChI=1S/C9H6F2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h1-2,4-5H,3H2 |
InChI-Schlüssel |
LDHQXNMFGYGNJT-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C(C=CC(=C21)F)F |
Kanonische SMILES |
C1C=CC2=C(C=CC(=C21)F)F |
Synonyme |
1H-Indene,4,7-difluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



